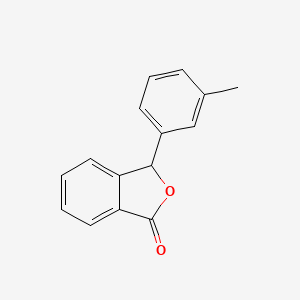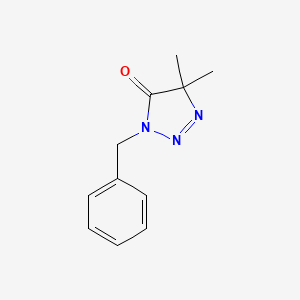
1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one is a heterocyclic compound featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzyl azide with 4,4-dimethyl-3-oxopentanenitrile in the presence of a base such as sodium ethoxide can yield the desired triazole compound. The reaction typically requires heating and may be carried out in a solvent like ethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory methods mentioned above. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the development of safer and more cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the triazole ring.
Substitution: The benzyl group or other substituents on the triazole ring can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazole oxide, while substitution could introduce new functional groups onto the triazole ring.
Aplicaciones Científicas De Investigación
1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.
Comparación Con Compuestos Similares
1-Benzyl-1H-1,2,3-triazole: Lacks the 4,4-dimethyl substitution, which can affect its chemical and biological properties.
4,4-Dimethyl-1H-1,2,3-triazole: Lacks the benzyl group, leading to different reactivity and applications.
1-Benzyl-4-methyl-1H-1,2,3-triazole: Has only one methyl group, which may alter its steric and electronic characteristics.
Uniqueness: 1-Benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one is unique due to the presence of both the benzyl and 4,4-dimethyl groups. These substituents can significantly influence its chemical reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88986-14-5 |
|---|---|
Fórmula molecular |
C11H13N3O |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
3-benzyl-5,5-dimethyltriazol-4-one |
InChI |
InChI=1S/C11H13N3O/c1-11(2)10(15)14(13-12-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clave InChI |
NFDRVRBAOFZLKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(N=N1)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


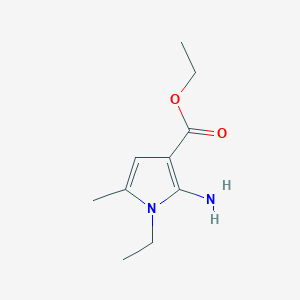
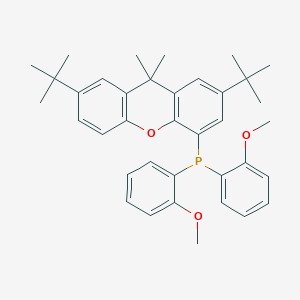
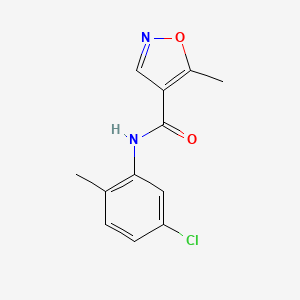
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-3-methyloct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12878748.png)
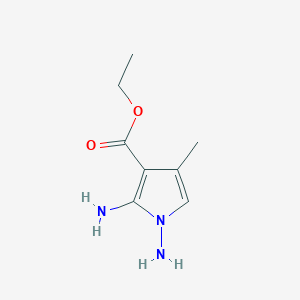
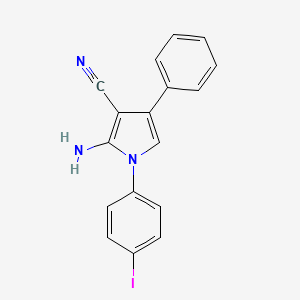
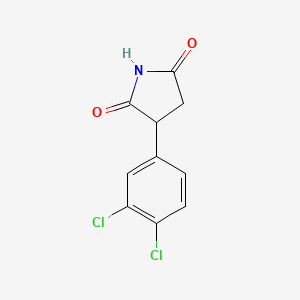
![3-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-ylthio)-1H-1,2,4-triazole](/img/structure/B12878768.png)
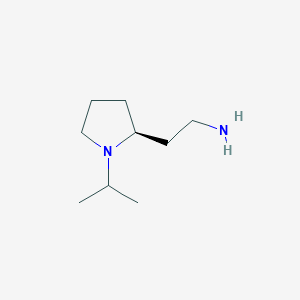
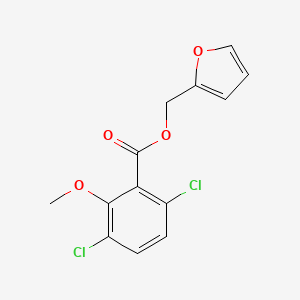
![Benzenamine, 4-[4-(2-chlorophenyl)-2-ethenyl-5-oxazolyl]-N,N-diethyl-](/img/structure/B12878788.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)
